molecular formula C20H19ClN2O3 B14983097 2-(4-chloro-3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

2-(4-chloro-3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

Cat. No.: B14983097
M. Wt: 370.8 g/mol
InChI Key: LWFDYIXANMYSGY-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a phenoxy group, a quinoline moiety, and an acetamide linkage, which could contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide typically involves multiple steps, including the formation of the phenoxy and quinoline intermediates, followed by their coupling through an acetamide linkage. Common reagents and conditions used in these reactions may include:

    Formation of Phenoxy Intermediate: This step may involve the chlorination of 3,5-dimethylphenol using reagents such as thionyl chloride or phosphorus trichloride.

    Formation of Quinoline Intermediate: The quinoline moiety can be synthesized through methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reaction: The final coupling step may involve the reaction of the phenoxy and quinoline intermediates with acetic anhydride or acetyl chloride under basic conditions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions may involve the use of hydrogen gas and a palladium catalyst to reduce the quinoline moiety to a tetrahydroquinoline derivative.

    Substitution: The chloro group on the phenoxy ring may undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Substituted phenoxy derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: As a potential probe for studying biological processes involving quinoline and phenoxy derivatives.

    Medicine: As a candidate for drug development, particularly in the areas of antimicrobial, anticancer, or anti-inflammatory research.

    Industry: As an intermediate in the production of specialty chemicals, agrochemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide would depend on its specific biological target and application. Potential mechanisms may include:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3,5-dimethylphenoxy)acetamide: Lacks the quinoline moiety, potentially resulting in different biological activity.

    N-(8-methoxyquinolin-5-yl)acetamide: Lacks the phenoxy group, which may affect its chemical reactivity and biological properties.

Uniqueness

2-(4-chloro-3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to the presence of both the phenoxy and quinoline moieties, which may confer distinct chemical and biological properties. This combination of functional groups may enhance its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C20H19ClN2O3/c1-12-9-14(10-13(2)19(12)21)26-11-18(24)23-16-6-7-17(25-3)20-15(16)5-4-8-22-20/h4-10H,11H2,1-3H3,(H,23,24)

InChI Key

LWFDYIXANMYSGY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=C3C=CC=NC3=C(C=C2)OC

Origin of Product

United States

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